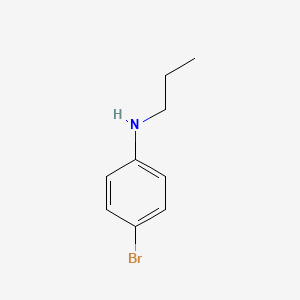
Hispidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispidol is a naturally occurring aurone, a type of flavonoid, known for its bright yellow coloration. It is primarily found in certain ornamental flowers and has garnered attention for its potential therapeutic applications. The compound’s structure includes a 2-benzylidene-3(2H)-benzofuranone system, which is unique among flavonoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hispidol can be synthesized through various methods, including the oxidative cyclization of chalcones. One common synthetic route involves the use of peroxidase enzymes to catalyze the formation of this compound from isoliquiritigenin . The reaction typically requires specific conditions such as the presence of hydrogen peroxide and a suitable buffer system to maintain the enzyme’s activity.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the use of biotechnological approaches, such as the expression of peroxidase enzymes in microbial systems, could be a viable method for large-scale production. This approach leverages the efficiency of microbial fermentation to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hispidol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aurones, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Hispidol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing various bioactive compounds.
Industry: The compound’s bright yellow coloration makes it a candidate for use in natural dyes and pigments.
Wirkmechanismus
Hispidol exerts its effects through multiple mechanisms:
Monoamine Oxidase Inhibition: This compound inhibits monoamine oxidase enzymes, which are involved in the oxidative catabolism of neurotransmitters.
Antioxidant Activity: The compound reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative stress.
Anti-inflammatory Effects: This compound inhibits the activity of pro-inflammatory enzymes and reduces neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound’s unique structure, particularly its 2-benzylidene-3(2H)-benzofuranone system, sets it apart from other flavonoids. This structural uniqueness contributes to its distinct biological activities, such as its potent monoamine oxidase inhibition and antioxidant properties .
Eigenschaften
CAS-Nummer |
92439-14-0 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |
InChI-Schlüssel |
KEZLDSPIRVZOKZ-VGOFMYFVSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
288 °C |
Physikalische Beschreibung |
Solid |
Löslichkeit |
568.4 mg/L @ 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)


![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)

![(3E)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7809261.png)


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)
